(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile is a synthetic organic compound that features a thiazole ring, a methoxyphenyl group, and a trifluoromethyl aniline moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Prop-2-enenitrile Moiety: This can be done by reacting the intermediate with an appropriate nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Aniline Group: This final step involves the coupling of the intermediate with 3-(trifluoromethyl)aniline using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl aniline moiety may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products may include substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Antimicrobial Studies: Compounds with similar structures have been studied for their antimicrobial properties against bacteria and fungi.
Medicine
Anticancer Research: The compound may be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry
Pharmaceutical Development: The compound could be a lead compound in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile would depend on its specific biological target. Potential mechanisms could include:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Interaction with Receptors: It may bind to and modulate the activity of specific receptors on cell surfaces.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
- (Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)benzyl]prop-2-enenitrile
Uniqueness
- Structural Features : The presence of both a methoxyphenyl group and a trifluoromethyl aniline moiety in the same molecule is relatively unique.
- Biological Activity : The combination of these structural features may result in unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)anilino]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3OS/c1-27-17-7-5-13(6-8-17)18-12-28-19(26-18)14(10-24)11-25-16-4-2-3-15(9-16)20(21,22)23/h2-9,11-12,25H,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKABANRRWUJR-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC(=C3)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.